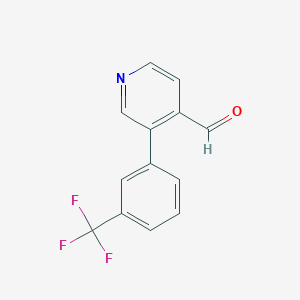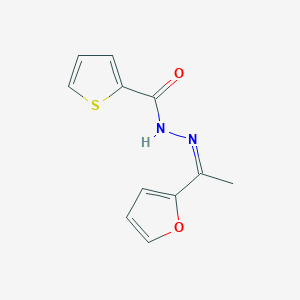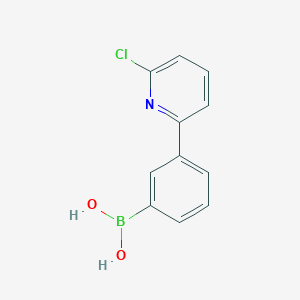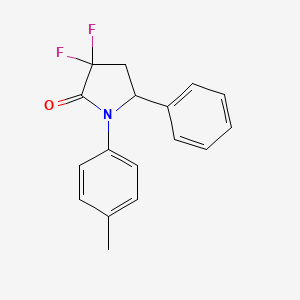![molecular formula C15H17N3 B14090100 N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline CAS No. 2829-28-9](/img/structure/B14090100.png)
N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone is an organic compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by forming stable complexes with them, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
- Benzaldehyde,4-(diethylamino)-, 2-phenylhydrazone
- Benzaldehyde,4-(dimethylamino)-, 2-(methylphenyl)hydrazone
- Benzaldehyde,4-(dimethylamino)-, 2-(ethylphenyl)hydrazone
Comparison: Compared to its similar compounds, Benzaldehyde,4-(dimethylamino)-, 2-phenylhydrazone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dimethylamino group enhances its nucleophilicity, making it more reactive in substitution reactions. Additionally, its phenylhydrazone moiety contributes to its stability and potential biological activity .
Propiedades
Número CAS |
2829-28-9 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(phenylhydrazinylidene)methyl]aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)15-10-8-13(9-11-15)12-16-17-14-6-4-3-5-7-14/h3-12,17H,1-2H3 |
Clave InChI |
ATBRAJVELQHEKU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)
![4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)



![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)
![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)

![Methyl 4-{6-methoxy-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090091.png)

